molecular formula C10H7BrO3 B13983938 5-Bromo-3-acetoxybenzofuran

5-Bromo-3-acetoxybenzofuran

Cat. No.: B13983938
M. Wt: 255.06 g/mol
InChI Key: WGBGPCIEMXXYGN-UHFFFAOYSA-N
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Description

5-Bromo-3-acetoxybenzofuran is a chemical compound belonging to the benzofuran family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-acetoxybenzofuran typically involves the bromination of benzofuran followed by acetylation. One common method involves the use of acetic anhydride, acetic acid, and anhydrous sodium acetate. The reaction mixture is heated to reflux for several hours, followed by extraction with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-acetoxybenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Oxidized benzofuran compounds.

    Reduction: Reduced benzofuran derivatives.

    Hydrolysis: 5-Bromo-3-hydroxybenzofuran.

Scientific Research Applications

5-Bromo-3-acetoxybenzofuran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antitumor activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-3-acetoxybenzofuran involves its interaction with various molecular targets. In the context of its antitumor activity, it is believed to interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect key enzymes and signaling molecules involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-acetoxybenzofuran
  • 5-Bromo-3-hydroxybenzofuran
  • 5-Bromo-3-methoxybenzofuran

Comparison

5-Bromo-3-acetoxybenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For instance, the acetoxy group can influence the compound’s solubility and ability to interact with biological targets .

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

(5-bromo-1-benzofuran-3-yl) acetate

InChI

InChI=1S/C10H7BrO3/c1-6(12)14-10-5-13-9-3-2-7(11)4-8(9)10/h2-5H,1H3

InChI Key

WGBGPCIEMXXYGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=COC2=C1C=C(C=C2)Br

Origin of Product

United States

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